4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol
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Overview
Description
“4-(4-[1,1’-Biphenyl]-4-yl-2-pyrimidinyl)benzenol” is a complex organic compound. It is derived from biphenyl and benzenol (phenol) structures . The biphenyl component is a phenolic derivative of biphenyl, which is an organic compound consisting of two phenyl rings . The benzenol component, also known as phenol, is formed when an alcohol (-OH) group displaces a hydrogen atom on the benzene ring .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic aromatic substitution reactions . In these reactions, one of the substituents in an aromatic ring is replaced by a nucleophile . The reactivity of aryl halides can be dramatically changed by changes in the reaction conditions and the structure of the aryl halide . Nucleophilic displacement becomes quite rapid when the aryl halide is activated by substitution with strongly electron-attracting groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and functional groups. The benzene component of the molecule is a hexagonal, planar ring of carbons with alternating single and double bonds . The structure of benzene involves the formation of three delocalised π – orbitals spanning all six carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups and aromatic rings. The reactions may involve nucleophilic aromatic substitution, where one of the substituents in an aromatic ring is replaced by a nucleophile . The reactivity of the compound can be influenced by the presence of electron-attracting groups and the use of strongly basic nucleophilic reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Benzene, a component of this compound, is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents .Scientific Research Applications
Aldose Reductase Inhibitors and Antioxidants
Pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the chemical structure , have been identified as selective aldose reductase inhibitors with micromolar/submicromolar activity levels. These compounds also exhibit significant antioxidant properties, suggesting potential applications in managing diabetic complications and oxidative stress-related disorders (C. La Motta et al., 2007).
Herbicidal Activity
Compounds structurally similar to "4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol" have been synthesized for use as broad-spectrum herbicidal ingredients, demonstrating the chemical's potential in agricultural applications for weed control (Zheng-Min Yang et al., 2008).
Histone Deacetylase Inhibition for Cancer Therapy
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a compound demonstrating isotype-selective inhibition of histone deacetylases (HDACs), crucial for blocking cancer cell proliferation and inducing apoptosis. This suggests the compound's utility in developing anticancer drugs (Nancy Z. Zhou et al., 2008).
Material Science: Polyimides and Polymer Synthesis
Novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines, involving similar structural motifs, show promising results in terms of thermal stability, mechanical properties, and solubility in common organic solvents. These findings underline the compound's relevance in creating new materials with potential applications in electronics, coatings, and aerospace industries (Xiaolong Wang et al., 2006).
Antifungal and Antimicrobial Properties
Derivatives of pyrimidin-4-one, sharing core structural similarities, exhibit antifungal effects against significant types of fungi like Aspergillus terreus and Aspergillus niger, indicating their potential development into antifungal agents (N. N. Jafar et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
4-[4-(4-phenylphenyl)pyrimidin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c25-20-12-10-19(11-13-20)22-23-15-14-21(24-22)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-15,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUTVWQDLQESEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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